7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one
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Overview
Description
Preparation Methods
The synthesis of 7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one involves several steps, typically starting with the formation of the indazole core. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one can be compared with other indazole derivatives, such as:
- 3-Phenyl-2-propionyl-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole
- Ethyl 7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxylate
These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
62017-77-0 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
7-methoxy-3a-methyl-4,5-dihydro-2H-benzo[g]indazol-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-13-6-5-8-7-9(17-2)3-4-10(8)11(13)14-15-12(13)16/h3-4,7H,5-6H2,1-2H3,(H,15,16) |
InChI Key |
DEMXTLSXWTUFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3=C(C1=NNC2=O)C=CC(=C3)OC |
Origin of Product |
United States |
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